molecular formula C4H3Cl2N3S B084562 2,4-Dichloro-6-(methylthio)-1,3,5-triazine CAS No. 13705-05-0

2,4-Dichloro-6-(methylthio)-1,3,5-triazine

Cat. No. B084562
CAS RN: 13705-05-0
M. Wt: 196.06 g/mol
InChI Key: MWPZLWRHHPWTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dichloro-6-(methylthio)-1,3,5-triazine” is a misnomer. The compound is likely "2,4-Dichloro-6-(methylthio)pyrimidine" . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of 2,4,6-trisubstituted pyrimidines has been reported using the commercially available 4,6-dichloro-2-methylthiopyrimidine as a starting material for the sequential substitution under Suzuki conditions . Another method involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-6-(methylthio)pyrimidine is C5H4Cl2N2S . The InChI key is FCMLONIWOAGZJX-UHFFFAOYSA-N .

Scientific Research Applications

Pharmaceutical Applications

2,4-Dichloro-6-(methylthio)-1,3,5-triazine: is a versatile compound in pharmaceutical research due to its structural similarity to pyrimidine, a core component of DNA and RNA. It serves as a building block for synthesizing various drugs, including those with antifungal, antibacterial, and anticancer properties . Its derivatives are explored for their potential as kinase inhibitors, which could lead to new treatments for diseases like cancer .

Agricultural Chemistry

In agriculture, this compound’s derivatives are utilized for their bioactivity as fungicides and pesticides. The triazine ring system is known for its role in herbicides, and modifications to this system can lead to the development of new agrochemicals with improved efficacy and reduced environmental impact .

Materials Science

The triazine-based derivatives are investigated for their potential use in materials science. They can be used as intermediates in the synthesis of complex organic molecules, which are essential for creating new polymers, coatings, and electronic materials .

Environmental Science

Research in environmental science explores the use of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine derivatives for environmental remediation. These compounds can interact with various pollutants, aiding in their breakdown and removal from ecosystems .

Chemical Synthesis

This compound is a valuable intermediate in chemical synthesis. It can undergo various reactions, including nucleophilic substitutions, to yield a wide array of functionalized molecules. These molecules are crucial for developing new synthetic methodologies that improve drug likeness and ADME-Tox properties .

Biochemistry

In biochemistry, the compound’s derivatives are used to study enzyme inhibition and receptor-ligand interactions. This research can provide insights into the biochemical pathways of diseases and lead to the discovery of new therapeutic targets .

Safety And Hazards

The compound is considered hazardous. It may form combustible dust concentrations in air and cause severe skin burns and eye damage . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2,4-dichloro-6-methylsulfanyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3S/c1-10-4-8-2(5)7-3(6)9-4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPZLWRHHPWTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065587
Record name 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(methylthio)-1,3,5-triazine

CAS RN

13705-05-0
Record name 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13705-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013705050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-(methylthio)-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a comparison experiment there were present in a 2 liter multinecked flask 184.4 grams of cyanuric chloride dissolved in 760 grams of toluene and there were dropped in at about 40°-50° C. in the course of 1 hour 252 ml of an aqueous sodium methyl mercaptide solution which contained 70.1 grams of sodium methyl mercaptide. From the organic phase there could be isolated about 90% of 2-methylmercapto-4,6-dichloro-s-triazine. The content of 2,4-dimethylmercapto-6-chloro-s-triazine was about 10%.
Quantity
184.4 g
Type
reactant
Reaction Step One
Quantity
252 mL
Type
reactant
Reaction Step Two
Quantity
70.1 g
Type
reactant
Reaction Step Three
Quantity
760 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methanethiol is passed into a solution of 18.5 g of cyanuric chloride in 200 ml of acetone at a temperature of -25° to -30° C. 13.5 ml of collidine are then added slowly at the same temperature, whereupon collidine hydrochloride precipitates. The mixture is left to stand for 1 hour at 0° C. and is then poured onto ice, whereupon a white crystalline substance precipitates. After filtering the mixture, washing the product with water and drying it in a desiccator, 17.5 g of 2-methylthio-4,6-dichloro-1,3,5-triazine with a melting point of 57° to 59° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
13.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(methylthio)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-(methylthio)-1,3,5-triazine
Reactant of Route 3
2,4-Dichloro-6-(methylthio)-1,3,5-triazine
Reactant of Route 4
2,4-Dichloro-6-(methylthio)-1,3,5-triazine
Reactant of Route 5
2,4-Dichloro-6-(methylthio)-1,3,5-triazine
Reactant of Route 6
2,4-Dichloro-6-(methylthio)-1,3,5-triazine

Q & A

Q1: Why is 2,4-Dichloro-6-(methylthio)-1,3,5-triazine used in the synthesis of these specific PPTs?

A: 2,4-Dichloro-6-(methylthio)-1,3,5-triazine serves as a monomer in the polycondensation reaction with aromatic dithiols to create the PPT backbone. [, ] The triazine ring structure, particularly when combined with sulfur-containing co-monomers like thianthrene-2,7-dithiol, contributes significantly to the high refractive index observed in the resulting polymers. [, ] The chlorine atoms on the triazine ring act as leaving groups, enabling the polymerization reaction to proceed.

Q2: How does the incorporation of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine impact the thermal properties of the resulting PPTs?

A: PPTs synthesized using 2,4-Dichloro-6-(methylthio)-1,3,5-triazine demonstrate good thermal stability. [, ] Specifically, these polymers exhibit high glass transition temperatures (Tg) above 120 °C and maintain their structural integrity up to relatively high temperatures, with a 5% weight loss temperature (T5%) around 350 °C. [] This thermal stability makes them suitable for applications requiring resistance to high temperatures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.